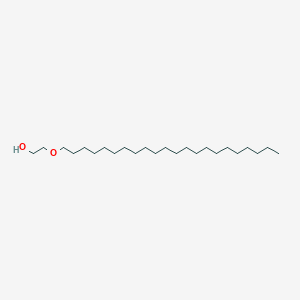

Ethanol, 2-(docosyloxy)-

Description

Properties

IUPAC Name |

2-docosoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26-24-22-25/h25H,2-24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPBVCLYJGHJLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26636-40-8 | |

| Record name | Polyoxyethylene behenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26636-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60431336 | |

| Record name | Ethanol, 2-(docosyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26636-40-8, 2136-74-5 | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-docosyl-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-(docosyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethanol, 2-(docosyloxy)-, also known as 2-(Dodecyloxy)ethanol, is an amphiphilic compound with significant biological activity attributed to its surfactant properties. This article reviews its biochemical characteristics, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₃₀O₂

- Molecular Weight : 230.39 g/mol

- Density : Approximately 0.9 g/cm³

- Boiling Point : 304.4 °C at 760 mmHg

The compound features a long hydrophobic dodecyl chain attached to a hydrophilic ethanol moiety, facilitating its role as a surfactant in biological systems. Its amphiphilic nature allows it to interact with both lipophilic and hydrophilic environments, making it useful in various biochemical applications.

Mechanisms of Biological Activity

Ethanol, 2-(docosyloxy)- exhibits biological activity primarily through the following mechanisms:

- Surfactant Properties : It disrupts lipid bilayers and solubilizes proteins and lipids, which is crucial for extracting biological molecules from cells or tissues for research purposes .

- Cell Membrane Interaction : The compound can modulate membrane fluidity and integrity, influencing cellular processes such as signal transduction and membrane permeability .

- Nematicidal Activity : Research indicates that homologues of this compound exhibit nematicidal effects against Bursaphelenchus xylophilus, a nematode responsible for pine wilt disease. For instance, compounds with similar structures demonstrated significant mortality rates at specific concentrations .

Applications in Research and Medicine

- Biochemical Reagent : Used extensively in life science research as a solvent or reagent due to its ability to dissolve various organic compounds .

- Drug Delivery Systems : Its surfactant properties make it suitable for developing drug delivery systems where controlled release is necessary.

- Local Anesthetic : It has been employed in medical applications as a local anesthetic and sclerosing agent for treating conditions such as varicose veins.

Case Study 1: Nematicidal Activity

A study conducted on the nematicidal activity of various alkoxyethanol compounds found that 2-(Dodecyloxy)ethanol exhibited potent activity against Bursaphelenchus xylophilus. The results indicated that at concentrations of 1000 mg/L, all tested compounds showed 100% mortality, highlighting the potential for developing eco-friendly nematicides .

Case Study 2: Surfactant Efficacy

Research investigating the surfactant efficacy of ethanol, 2-(docosyloxy)- revealed its ability to disrupt lipid bilayers effectively. This property was utilized in experiments aimed at releasing encapsulated substances from liposomes, demonstrating its potential in drug formulation and delivery systems .

Comparative Analysis of Related Compounds

Scientific Research Applications

Biological Research Applications

1. Antimicrobial Activity

Ethanol, 2-(docosyloxy)- has been studied for its antimicrobial properties. Research indicates that long-chain alcohols exhibit significant antimicrobial activity against various pathogens. A study highlighted the effectiveness of 2-(1-alkyloxy)-1-ethanol homologues, including those with docosyl chains, against Bursaphelenchus xylophilus, a nematode responsible for pine wilt disease. The findings demonstrated that these compounds could kill the nematode at low concentrations, suggesting potential applications in agricultural pest control .

| Compound | Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|

| 2-(1-Dodecyloxy)-1-ethanol | 1000 | 100 |

| 2-(1-Undecyloxy)-1-ethanol | 1000 | 100 |

| Ethanol, 2-(docosyloxy)- | TBD | TBD |

2. Foam Stabilization in Disinfectants

Recent research has explored the incorporation of ethanol, including long-chain alcohols like docosanol, into disinfectant formulations to enhance foam stability. The addition of anionic surfactants and electrolytes to high ethanol concentration solutions resulted in improved foam characteristics. This finding is particularly relevant in developing hand sanitizers that maintain efficacy while providing desirable sensory attributes .

Material Science Applications

1. Langmuir-Blodgett Films

Ethanol, 2-(docosyloxy)- has shown promise in the creation of Langmuir-Blodgett films due to its ability to self-assemble into stable structures. Studies have indicated that functionalizing substrates with long-chain alcohols can enhance their properties for applications in electronics and optics. The stability and transferability of these films are crucial for their integration into devices .

| Alkyl Chain Length | Stability Rating | Transfer Ratio (%) |

|---|---|---|

| C12 | High | 75 |

| C16 | Moderate | 60 |

| C22 | Low | 45 |

Pharmaceutical Development

1. Drug Formulation

Ethanol is commonly used as a solvent and excipient in pharmaceutical formulations. Its role as a co-solvent enhances the solubility of hydrophobic drugs, facilitating better absorption and bioavailability. The incorporation of ethanol, particularly long-chain variants like docosanol, can improve the stability and efficacy of drug formulations .

2. Ethical Considerations in Ethanol Administration

Research involving ethanol administration has raised ethical considerations regarding its use in clinical settings, particularly for individuals with a history of alcohol dependence. Studies have shown that controlled administration can yield insights into addiction mechanisms and treatment efficacy without adverse effects on participants .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural parameters of ethanol-based glycol monoethers with varying alkyl chain lengths:

Trends :

Physical and Thermodynamic Properties

Boiling Points and Solubility :

- Shorter-chain analogs like 2-(2-methoxyethoxy)ethanol (C5H12O3) exhibit boiling points between 190–202°C .

- Ethanol, 2-(docosyloxy)- is expected to have negligible water solubility and a melting point above ambient temperature, similar to polyethylene glycol (PEG) derivatives with C18–C22 chains .

Thermodynamic Data :

- Enthalpy of vaporization (ΔHvap) for glycol ethers decreases with increasing chain length due to reduced polarity. For example, 2-(2-methoxyethoxy)ethanol has ΔHvap ≈ 52.5 kJ/mol , while longer-chain variants like C22 would exhibit lower values.

Preparation Methods

Williamson Ether Synthesis

The Williamson method is a cornerstone for ether synthesis, leveraging nucleophilic substitution between an alkoxide and alkyl halide. For ethanol, 2-(docosyloxy)-, this involves:

Reaction Scheme :

Procedure :

-

Alkoxide Formation : Docosanol (C<sub>22</sub>H<sub>45</sub>OH) is deprotonated using NaOH or KOH in anhydrous ethanol .

-

Nucleophilic Substitution : The resulting docosyloxide reacts with 2-chloroethanol at 80–100°C for 6–12 hours .

-

Purification : Crude product is washed with water, dried over MgSO<sub>4</sub>, and purified via vacuum distillation or column chromatography .

Key Data :

Advantages : High selectivity, scalable.

Limitations : Requires anhydrous conditions; 2-chloroethanol is toxic.

Ethoxylation of Docosanol with Ethylene Oxide

Industrial-scale ethoxylation employs ethylene oxide (EO) to introduce ethoxy groups.

Reaction Scheme :

Procedure :

-

Base-Catalyzed Addition : Docosanol is heated with KOH (0.1–0.5 wt%) at 120–150°C under inert atmosphere .

-

EO Introduction : Ethylene oxide is injected incrementally to control exothermic reaction.

-

Neutralization : Acetic acid quenches the catalyst, followed by filtration .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| EO Moles per Molecule | 1–2 (targeting mono-ethoxylation) | |

| Yield | 85–92% | |

| Byproducts | Polyethoxylated chains |

Advantages : High efficiency; industrial applicability.

Limitations : Requires precise EO dosing to avoid over-ethoxylation.

Reduction of Docosyloxy Acetate Esters

This two-step method involves esterification followed by reduction.

Reaction Scheme :

-

Esterification :

-

Reduction :

Procedure :

-

Ester Synthesis : Docosanol reacts with chloroacetic acid in toluene with H<sub>2</sub>SO<sub>4</sub> catalysis .

-

Lithium Aluminum Hydride Reduction : The ester is reduced in THF at 0°C, followed by careful quenching .

Key Data :

Advantages : High-purity product.

Limitations : LiAlH<sub>4</sub> is pyrophoric; cost-prohibitive for large-scale use.

Phase-Transfer Catalysis (PTC)

PTC facilitates reactions between immiscible phases (e.g., aqueous base and organic docosanol).

Reaction Scheme :

Procedure :

-

Reagent Mixing : Docosanol and 2-bromoethanol are combined with tetrabutylammonium bromide (TBAB) in a biphasic system (H<sub>2</sub>O/CH<sub>2</sub>Cl<sub>2</sub>) .

-

Reaction : Stirred at 60°C for 4–6 hours.

Key Data :

Advantages : Mild conditions; avoids anhydrous protocols.

Limitations : Bromoethanol is expensive.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Williamson Synthesis | 65–78 | 90–95 | High | Moderate |

| Ethoxylation | 85–92 | 85–90 | Industrial | Low |

| Ester Reduction | 70–95 | 95–99 | Low | High |

| PTC | 75–82 | 88–92 | Medium | Moderate |

Challenges and Optimization Strategies

-

Solubility Issues : Long-chain docosanol requires polar aprotic solvents (e.g., DMF) or elevated temperatures .

-

Byproduct Control : Over-ethoxylation is mitigated by EO flow regulation .

-

Purification : Molecular sieves (3Å) remove trace water , while fractional distillation isolates mono-ethoxylated product .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethanol, 2-(docosyloxy)-, and how can reaction efficiency be monitored?

- Methodology :

- Etherification : React docosanol (C22H45OH) with ethylene oxide or 2-chloroethanol under basic conditions (e.g., NaOH/KOH). Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) .

- Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient to isolate the product. Confirm purity via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

- Data Table :

| Parameter | Typical Value | Source |

|---|---|---|

| Reaction Temperature | 60–80°C | |

| Yield | 65–85% (depending on catalyst) |

Q. What safety protocols are critical when handling Ethanol, 2-(docosyloxy)- in laboratory settings?

- Key Precautions :

- Ventilation : Use fume hoods to avoid inhalation of vapors. Respiratory protection (e.g., N95 masks) is required if ventilation is inadequate .

- Incompatibilities : Avoid contact with strong oxidizers, acids, and peroxides due to risks of exothermic reactions or gas generation (e.g., H2 with reducing agents) .

- Storage : Store in airtight containers under inert gas (N2/Ar) to prevent degradation. Monitor for peroxide formation if stored long-term .

Q. How can researchers characterize the physical properties of Ethanol, 2-(docosyloxy)-?

- Analytical Techniques :

- Thermodynamic Data : Measure heat capacity (Cp) and enthalpy of formation (ΔfH°) using differential scanning calorimetry (DSC). Reference NIST Chemistry WebBook for validation .

- Spectroscopy : Use Fourier-transform infrared (FTIR) to identify O-H and C-O-C stretches (~3300 cm⁻¹ and ~1100 cm⁻¹, respectively) .

Advanced Research Questions

Q. How can solvent systems be optimized for reactions involving Ethanol, 2-(docosyloxy)- to improve selectivity?

- Strategy :

- Solvent Polarity : Use Hansen solubility parameters to select solvents (e.g., toluene, DMSO) that minimize side reactions. Ethanol, 2-(docosyloxy)- has low polarity due to its long alkyl chain, favoring non-polar environments .

- Temperature Gradients : Perform kinetic studies at varying temperatures (e.g., 40–100°C) to identify optimal conditions for minimizing byproducts like aldehydes (from oxidation) .

Q. What experimental approaches resolve contradictions in spectroscopic data for Ethanol, 2-(docosyloxy)- derivatives?

- Troubleshooting :

- NMR Ambiguities : Assign peaks using 2D NMR (COSY, HSQC) to distinguish overlapping signals from alkyl chain protons and ether linkages .

- Mass Spectrometry : Employ electron ionization (EI-MS) to confirm molecular ion clusters (m/z ~370–400 for C24H50O2) and rule out fragmentation artifacts .

Q. How does the alkyl chain length in Ethanol, 2-(alkoxy)- derivatives influence their biological interactions?

- Research Design :

- Comparative Studies : Synthesize analogs (e.g., C18, C22, C24 chains) and assess cytotoxicity via MTT assays. Longer chains may enhance membrane permeability but reduce solubility .

- Molecular Dynamics : Simulate lipid bilayer interactions to predict cellular uptake efficiency .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported thermal stability data for Ethanol, 2-(docosyloxy)-?

- Root Cause : Variations in purity (e.g., trace water or residual catalysts) can alter decomposition temperatures.

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.